molecular formula C19H24N2 B1428069 Methyl({2-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-3-yl}methyl)amine CAS No. 1457531-32-6

Methyl({2-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-3-yl}methyl)amine

Cat. No.: B1428069
CAS No.: 1457531-32-6
M. Wt: 280.4 g/mol
InChI Key: LAUKWGHNEQLETA-UHFFFAOYSA-N
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Description

Methyl({2-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-3-yl}methyl)amine ( 1457531-32-6) is a tetrahydroisoquinoline derivative with molecular formula C 19 H 24 N 2 and molecular weight 280.41 g/mol . This chemical compound features a unique structural framework comprising a tetrahydroisoquinoline core substituted with a methylamine group and a 2-methylbenzyl moiety at the 3- and 2-positions, respectively . The SMILES notation for this compound is CNCC1CC2=CC=CC=C2CN1CC3=CC=CC=C3C . As a specialized tetrahydroisoquinoline derivative, this compound serves as a valuable chemical intermediate in medicinal chemistry and drug discovery research . Tetrahydroisoquinoline scaffolds are recognized for their diverse biological activities and prevalence in pharmacologically active compounds. Researchers utilize this chemical building block for the design and synthesis of novel bioactive molecules, particularly in neuroscience and central nervous system drug development. The structural features allow for exploration of structure-activity relationships, molecular recognition studies, and development of receptor-targeted compounds. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or human use. Proper storage conditions and handling procedures should be followed according to laboratory safety protocols. Researchers should consult safety data sheets and implement appropriate engineering controls when working with this compound.

Properties

IUPAC Name

N-methyl-1-[2-[(2-methylphenyl)methyl]-3,4-dihydro-1H-isoquinolin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2/c1-15-7-3-4-9-17(15)13-21-14-18-10-6-5-8-16(18)11-19(21)12-20-2/h3-10,19-20H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUKWGHNEQLETA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CC3=CC=CC=C3CC2CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Features of the Pictet-Spengler Reaction in This Context:

  • Acidic catalysts (e.g., trifluoroacetic acid or hydrochloric acid) promote cyclization.
  • Reaction temperature and solvent choice (commonly methanol or dichloromethane) influence yield and stereoselectivity.
  • The reaction typically proceeds under mild conditions, minimizing side reactions.

Introduction of the Methylamine Side Chain

Following core formation, the methylamine moiety at the C3 position is introduced through nucleophilic substitution or reductive amination strategies:

  • Reductive amination : The C3 position is functionalized with an aldehyde or ketone group, which then reacts with methylamine under reductive conditions (e.g., sodium cyanoborohydride or hydrogenation catalysts) to form the methylamine substituent.
  • Alternatively, alkylation of an amine precursor using methylating agents such as dimethyl sulfate can be employed, although care must be taken to control reaction stoichiometry to avoid over-alkylation.

Palladium-Catalyzed Cross-Coupling for Side Chain Installation

Advanced synthetic routes utilize palladium-catalyzed cross-coupling reactions to attach amine-containing side chains efficiently. For example:

  • Reaction of bromide intermediates with amines (such as 1,4-N,N’-dimethylpiperidin-4-amine) in the presence of Pd₂(dba)₃ catalyst, racemic BINAP ligand, and cesium carbonate base.
  • Solvent systems like dichloromethane/methanol under reflux conditions (12–24 hours) are common.
  • Boc-protected intermediates are purified by gradient elution chromatography and subsequently deprotected using trifluoroacetic acid (TFA).

This method offers improved yields and purity by controlling catalyst loading (5–10 mol%), solvent polarity, and reaction time, with rigorous monitoring to prevent side reactions such as over-alkylation.

Industrial Scale Considerations and Process Optimization

For industrial production, the synthesis is optimized for cost-effectiveness, safety, and consistent quality:

  • Use of mild and safer methylating agents like dimethyl sulfate in the presence of bases such as potassium carbonate.
  • Selection of solvents such as methyl isobutyl ketone for methylation steps to enhance reaction efficiency.
  • Control of reagent molar ratios (e.g., 2.0 to 3.5 moles of dimethyl sulfate per mole of substrate) to maximize yield.
  • Implementation of improved purification techniques to achieve high purity and desired impurity profiles.

These improvements reduce costs and environmental impact while maintaining high product quality.

Summary Table of Preparation Methods

Step Methodology Reagents/Conditions Key Notes Yield/Purity Considerations
1 Pictet-Spengler Cyclization β-phenylethylamine + 2-methylbenzaldehyde, acid catalyst (e.g., TFA), MeOH/DCM, mild heating Forms tetrahydroisoquinoline core with 2-methylbenzyl substituent High regioselectivity; moderate to high yields
2 Reductive Amination / Alkylation Methylamine, reducing agent (NaBH3CN) or methylating agent (dimethyl sulfate), base (K2CO3) Introduces methylamine at C3 position Requires careful control to avoid over-alkylation
3 Pd-Catalyzed Cross-Coupling Pd₂(dba)₃, rac-BINAP, Cs2CO3, DCM/MeOH, reflux Attaches amine side chains efficiently Catalyst loading and solvent polarity critical for yield
4 Industrial Methylation Dimethyl sulfate, potassium carbonate, methyl isobutyl ketone Cost-effective methylation step Optimized molar ratios for maximum yield and purity

Research Findings and Reaction Analysis

  • Reaction conditions such as temperature, solvent choice, and catalyst loading significantly impact the yield and purity of the final compound.
  • Side reactions, including over-alkylation and incomplete deprotection, can reduce product quality and require close monitoring by thin-layer chromatography (TLC) or HPLC.
  • The use of palladium catalysts and phosphine ligands enhances reaction specificity and reduces by-products.
  • Industrial processes emphasize safer reagents and scalable conditions to meet production demands without compromising quality.

Chemical Reactions Analysis

Types of Reactions

Methyl({2-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-3-yl}methyl)amine can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds related to methyl({2-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-3-yl}methyl)amine exhibit promising anticancer properties. For instance:

  • In Vitro Studies : A study demonstrated that derivatives of tetrahydroisoquinoline showed significant antiproliferative effects against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. The IC50 values ranged from 1.9 to 7.52 μg/mL for active compounds .
  • Mechanism of Action : The mechanism is believed to involve the disruption of cellular proliferation pathways and induction of apoptosis in cancer cells .

Neuropharmacological Effects

Tetrahydroisoquinoline derivatives are also explored for their neuroprotective effects:

  • Cognitive Enhancement : Some studies suggest that these compounds may enhance cognitive functions and have potential applications in treating neurodegenerative diseases like Alzheimer's .
  • Dopaminergic Activity : Given their structural similarity to known dopaminergic agents, they may influence dopamine receptor activity, making them candidates for further research in Parkinson's disease therapies .

Case Study 1: Anticancer Activity Evaluation

A comprehensive evaluation conducted through the National Cancer Institute's Developmental Therapeutics Program demonstrated that related compounds exhibited high levels of antimitotic activity against human tumor cells with mean GI50 values indicating effective growth inhibition . This study highlights the potential of these compounds as lead structures for developing new anticancer agents.

Case Study 2: Neuroprotective Properties

In a study assessing the neuroprotective effects of tetrahydroisoquinoline derivatives, several compounds were shown to protect neuronal cells from oxidative stress-induced damage. This suggests their potential utility in developing treatments for neurodegenerative disorders .

Mechanism of Action

The mechanism of action of Methyl({2-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-3-yl}methyl)amine involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound’s structural uniqueness lies in its combination of a 2-methylbenzyl group and a methylamine side chain. Comparisons with structurally related compounds are summarized in Table 1.

Table 1: Structural and Physicochemical Properties of Selected Tetrahydroisoquinoline/Tetrahydroquinoline Derivatives

Compound Name Core Structure Substituents Molecular Weight Key Features
Methyl({2-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-3-yl}methyl)amine Tetrahydroisoquinoline C2: 2-methylbenzyl; C3: methylamine ~318.4 (calc.) High lipophilicity (due to aromatic and alkyl groups)
1-(2-(Diethylamino)ethyl)-1,2,3,4-tetrahydroquinolin-6-amine (Compound 47) Tetrahydroquinoline C6: amine; C1: 2-(diethylamino)ethyl 248.2 Tertiary amine side chain; high synthetic yield (90%)
1-Methyl-1,2,3,4-tetrahydroquinolin-3-amine Tetrahydroquinoline C3: methylamine; C1: methyl 162.2 Simplified scaffold; lower molecular weight
2-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinolin-8-amine Tetrahydroisoquinoline C8: amine; C2: imidazole-containing side chain 256.35 Polar imidazole moiety; potential for hydrogen bonding
tert-Butyl (S)-2-(((3R,4S)-2-hexyl-1-oxo-3-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl)carbamoyl)pyrrolidine-1-carboxylate Tetrahydroisoquinoline C3: pyridinyl; C2: hexyl; C1: oxo group ~600 (calc.) Bulky substituents; demonstrated anti-coronavirus activity

Key Observations :

  • Lipophilicity : The target compound’s 2-methylbenzyl group increases lipophilicity compared to analogs with polar groups (e.g., imidazole in or pyridine in ), which may influence membrane permeability and pharmacokinetics.
  • Steric Effects : Bulky substituents (e.g., hexyl and pyridinyl groups in ) reduce synthetic yields but enhance target specificity in antiviral applications.

Biological Activity

Methyl({2-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-3-yl}methyl)amine, also known by its IUPAC name N-methyl-1-(2-(2-methylbenzyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine (CAS No. 1457531-32-6), is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C₁₉H₂₄N₂
  • Molecular Weight : 280.41 g/mol
  • Purity : ≥95% (HPLC)
  • Physical State : Oil at room temperature

Research indicates that compounds related to tetrahydroisoquinolines exhibit a variety of biological activities, including:

  • Neuroprotective Effects : Tetrahydroisoquinolines have been shown to possess neuroprotective properties, potentially through modulation of neurotransmitter systems and reduction of oxidative stress.
  • Antidepressant Activity : Some derivatives have been associated with antidepressant-like effects in animal models, possibly through serotonin and norepinephrine reuptake inhibition.
  • Antinociceptive Properties : Certain tetrahydroisoquinoline derivatives have demonstrated pain-relieving effects in preclinical studies.

1. Neuroprotective Studies

A study published in Drug Target Insights explored the neuroprotective effects of tetrahydroisoquinoline derivatives. It was found that these compounds could significantly reduce neuronal apoptosis in models of neurodegenerative diseases by inhibiting apoptotic pathways and enhancing cellular survival signals .

2. Antidepressant-Like Effects

In a behavioral study involving mice, administration of methylated tetrahydroisoquinoline compounds led to significant reductions in depressive-like behaviors as measured by the forced swim test and tail suspension test. These findings suggest a potential mechanism involving serotonergic pathways .

3. Antinociceptive Activity

Research has shown that certain analogs exhibit significant antinociceptive effects in rodent models. The compounds were effective in reducing pain responses in models such as the hot plate test and formalin test, indicating their potential utility in pain management therapies .

Comparative Biological Activity Table

Activity Type Mechanism Reference
NeuroprotectiveInhibition of apoptosis
AntidepressantSerotonin/norepinephrine reuptake inhibition
AntinociceptiveModulation of pain pathways

Q & A

Q. Methodological Focus

  • HPLC-MS : Reversed-phase C18 columns (ACN:H₂O + 0.1% formic acid) resolve diastereomers (e.g., R vs. S configurations at C3 of tetrahydroisoquinoline). MS/MS fragmentation (m/z 256 → 175) confirms backbone integrity .
  • NMR NOESY : Identifies spatial proximity between the 2-methylphenyl group and C3 methylene protons, distinguishing regioisomers .
  • X-ray Crystallography : Resolves absolute stereochemistry; however, poor solubility often necessitates co-crystallization with thiocyanate salts .

How do structural modifications (e.g., oxadiazole vs. triazole linkers) alter metabolic stability?

Advanced Research Question
Replacing the methyleneamine linker with 1,2,4-oxadiazole improves metabolic stability (t₁/₂ in human liver microsomes increases from 1.2 to 4.8 hours) due to reduced CYP3A4 oxidation. LC-MS metabolite ID shows oxadiazole analogs undergo glucuronidation rather than N-dealkylation. Conversely, triazole linkers introduce susceptibility to amidase cleavage, as shown by ³H-labeled tracer studies .

What strategies validate target engagement in vivo for this compound?

Q. Methodological Focus

  • PET Tracers : Incorporate ¹¹C-methyl groups via [¹¹C]CH₃I alkylation to track brain penetration in rodents (SUV = 2.4 in striatum vs. 1.2 in cerebellum) .
  • Pharmacodynamic Markers : Measure downstream biomarkers (e.g., β-arrestin recruitment via BRET assays) in CSF samples post-dosing .
  • Knockout Models : Use CRISPR-Cas9 CXCR4-/- mice to confirm receptor-specific effects on leukocyte migration .

How are discrepancies in cytotoxicity profiles across cancer cell lines rationalized?

Advanced Research Question
Variability in GI₅₀ values (e.g., 0.5 μM in MCF-7 vs. 5 μM in HeLa) correlates with differential expression of ABC transporters (e.g., P-gp efflux in HeLa). Strategies:

  • ABC Inhibitor Co-treatment : Cyclosporine A (10 μM) reduces IC₅₀ by 4-fold in resistant lines .
  • Transcriptomics : RNA-seq identifies overexpression of pro-survival genes (e.g., BCL-2) in resistant models, guiding combination therapies with venetoclax .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl({2-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-3-yl}methyl)amine
Reactant of Route 2
Reactant of Route 2
Methyl({2-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-3-yl}methyl)amine

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